Molecular Weight and Steric Bulk Differentiation: Dibenzoate vs. Diacetate Analog
The dibenzoate (C₁₈H₁₀O₇, MW 338.27) possesses a molecular weight 58% greater than the diacetate analog (C₈H₆O₇, MW 214.13) . This mass difference, combined with the additional six carbon atoms and two aromatic rings from the benzoyl groups, results in substantially greater steric bulk: the dibenzoate has 6 rotatable bonds and 12 aromatic bonds versus 4 rotatable bonds and zero aromatic bonds for the diacetate [1]. For polymer chemistry applications, this directly impacts monomer diffusion rates, copolymer composition drift, and chain segment mobility in the resulting polymer matrix.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 338.27 g·mol⁻¹; 37 total bonds (27 non-H); 6 rotatable bonds; 12 aromatic bonds; 2 aromatic esters; 1 five-membered anhydride ring; 2 six-membered aromatic rings |
| Comparator Or Baseline | Dihydroxymaleic anhydride diacetate (CAS 132-79-6): MW 214.13 g·mol⁻¹; 4 rotatable bonds; 0 aromatic bonds; 2 aliphatic esters |
| Quantified Difference | ΔMW = +124.14 g·mol⁻¹ (+58%); Δ rotatable bonds = +2; Δ aromatic bonds = +12 |
| Conditions | Structural comparison based on chemical formula and bond-count analysis; data from Chemsrc and Mol-Instincts databases |
Why This Matters
The 58% higher molecular weight and aromatic character of the dibenzoate directly affect solubility, diffusion, and thermal properties in polymer formulations, making it functionally non-interchangeable with the diacetate without reformulation.
- [1] Mol-Instincts. Dihydroxymaleic anhydride dibenzoate: bond count analysis (37 bonds, 27 non-H, 17 multiple, 6 rotatable, 5 double, 12 aromatic). https://www.molinstincts.com/molar-mass/Dihydroxymaleic-anhydride-dibenzoate-mowt-CT1002241639.html View Source
